molecular formula C28H38N4O5 B12373075 Bromodomain inhibitor-12

Bromodomain inhibitor-12

カタログ番号: B12373075
分子量: 510.6 g/mol
InChIキー: IKOVXILCHUDKDH-CLOONOSVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bromodomain inhibitor-12 is a small molecule that targets bromodomain-containing proteins, specifically those in the bromodomain and extra-terminal (BET) family. These proteins play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histones, thereby influencing chromatin structure and transcriptional activity. This compound has garnered significant attention due to its potential therapeutic applications, particularly in oncology and inflammatory diseases .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of bromodomain inhibitor-12 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route involves the use of thienotriazolodiazepine scaffolds, which are known for their inhibitory activity against bromodomain-containing proteins . The reaction conditions often include the use of organic solvents, such as dichloromethane, and bases like pyridine to facilitate the coupling reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to monitor the production process .

化学反応の分析

Types of Reactions: Bromodomain inhibitor-12 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and binding affinities .

作用機序

Bromodomain inhibitor-12 exerts its effects by binding to the acetyl-lysine recognition sites on bromodomain-containing proteins, thereby preventing these proteins from interacting with acetylated histones. This disruption of protein-histone interactions leads to changes in chromatin structure and gene expression. The primary molecular targets of this compound are the BET family proteins, including BRD2, BRD3, BRD4, and BRDT . By displacing these proteins from super-enhancer regions, this compound can significantly impact vital pathways in cancerous cells .

特性

分子式

C28H38N4O5

分子量

510.6 g/mol

IUPAC名

propan-2-yl (2S,3R)-2-[[2-(1,5-dimethyl-6-oxopyridin-3-yl)-1-(oxan-4-ylmethyl)benzimidazol-5-yl]methylamino]-3-hydroxybutanoate

InChI

InChI=1S/C28H38N4O5/c1-17(2)37-28(35)25(19(4)33)29-14-21-6-7-24-23(13-21)30-26(22-12-18(3)27(34)31(5)16-22)32(24)15-20-8-10-36-11-9-20/h6-7,12-13,16-17,19-20,25,29,33H,8-11,14-15H2,1-5H3/t19-,25+/m1/s1

InChIキー

IKOVXILCHUDKDH-CLOONOSVSA-N

異性体SMILES

CC1=CC(=CN(C1=O)C)C2=NC3=C(N2CC4CCOCC4)C=CC(=C3)CN[C@@H]([C@@H](C)O)C(=O)OC(C)C

正規SMILES

CC1=CC(=CN(C1=O)C)C2=NC3=C(N2CC4CCOCC4)C=CC(=C3)CNC(C(C)O)C(=O)OC(C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。